N-Methoxy-4-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methoxy-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-3-5-8(6-4-7)9(11)10-12-2/h3-6H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUZSFILMYQUFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310039 | |
| Record name | N-Methoxy-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25563-06-8 | |
| Record name | N-Methoxy-4-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25563-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methoxy-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Methoxy 4 Methylbenzamide and Derivatives
Direct Amide Bond Formation Strategies
Direct amidation methods provide a straightforward route to N-methoxy-4-methylbenzamide by forming the amide bond in a single key step. These strategies often involve the activation of a carboxylic acid to facilitate the reaction with an amine.
Carboxylic Acid Activation Approaches
A common and effective strategy for synthesizing this compound involves the activation of the carboxylic acid group of 4-methylbenzoic acid. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by N-methoxyamine.
Coupling reagents are widely employed in amide bond formation due to their ability to facilitate the reaction under mild conditions, which helps in preventing the decomposition of sensitive functional groups. A combination of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) is a frequently used system for synthesizing benzamide (B126) derivatives. researchgate.netresearchgate.net In this method, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can sometimes undergo racemization. The addition of HOBt mitigates this issue by converting the O-acylisourea into an active ester, which then reacts with the amine to form the desired amide. This approach has been successfully used in the synthesis of N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, a derivative of the target compound. researchgate.netresearchgate.net The reaction is typically carried out at low temperatures, such as -50°C, to minimize side reactions.
| Reagents | Conditions | Yield | Reference |
| 2-methoxy-4-methylbenzoic acid, DCC, HOBt, 4-chloroaniline | MeCN, 30 ml | Not Specified | researchgate.net |
| 4-chlorobenzoic acid, DCC, HOBt, N-methoxy-N,3-dimethylamine | Low temperature (-50°C) | High |
Another robust method for activating carboxylic acids is their conversion into acyl chlorides. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with an appropriate amine. For instance, 4-methylbenzoic acid can be converted to 4-methylbenzoyl chloride, which then reacts with N-methoxyamine to yield this compound. google.com The use of thionyl chloride is advantageous as its by-products, sulfur dioxide and hydrogen chloride, are gaseous and easily removed. Similarly, oxalyl chloride is an effective, albeit more expensive, alternative that works under mild conditions. chemicalbook.com This method is a cornerstone in the synthesis of various benzamides and can be adapted for industrial-scale production. google.com
| Starting Material | Reagent | Intermediate | Product | Reference |
| 4-Chloro-3-methylbenzoic acid | SOCl₂ or (COCl)₂ | 4-Chloro-3-methylbenzoyl chloride | 4-chloro-N-methoxy-N,3-dimethylbenzamide | |
| 3-methoxy-4-methylbenzoic acid | Thionyl chloride | 3-methoxy-4-methylbenzoyl chloride | 3-methoxy-4-methylbenzamide | google.com |
| Gentisic acid diacetate | Oxalyl chloride, N,O-dimethylhydroxylamine hydrochloride | 2,5-diacetoxy-N-methoxy-N-methylbenzoyl chloride | 2,5-diacetoxy-N-methoxy-N-methylbenzamide | upm.edu.my |
Use of Coupling Reagents (e.g., N,N'-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt))
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. ijpsr.com This method can significantly reduce reaction times and improve yields for the synthesis of various heterocyclic compounds and amides. ijpsr.comdergipark.org.tr While specific examples for the microwave-assisted synthesis of this compound are not prevalent in the searched literature, the general applicability of this technique to amide bond formation suggests its potential for this specific synthesis. ijpsr.comdergipark.org.truobaghdad.edu.iq
Metal-Free Approaches to Amide Synthesis
Recent advancements in organic synthesis have focused on developing metal-free methods to avoid potential metal contamination in the final products. acs.org One such approach involves the use of hypervalent iodine reagents to catalyze the oxidative cyclization of N'-aryl urea (B33335) compounds, leading to benzimidazolinones. mdpi.com Another metal-free method for synthesizing Weinreb amides directly from carboxylic acids utilizes phosphorus trichloride. This one-pot method is efficient, tolerates a variety of functional groups, and is suitable for large-scale production without the need for isolating sensitive intermediates. organic-chemistry.org These methodologies highlight a trend towards more sustainable and cleaner synthetic routes for amide production. nih.gov
Preparation of Weinreb Amides (N-Methoxy-N-methylamides)
N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes. mychemblog.comwisc.edu They are readily prepared from activated carboxylic acid derivatives, such as acid chlorides, and N,O-dimethylhydroxylamine hydrochloride in the presence of a base. mychemblog.comwisc.eduorientjchem.org The resulting Weinreb amides are stable and can be stored without special handling. wisc.edu The key advantage of Weinreb amides is their controlled reactivity with organometallic reagents. The reaction proceeds through a stable metal-chelated intermediate, which prevents the over-addition that is often observed with other carboxylic acid derivatives, leading to high yields of the desired ketone or aldehyde. mychemblog.comwisc.edu Various methods exist for their synthesis, including the use of coupling reagents like DCC/HOBt and reagents like 2-chloro-4,6-dimethoxy[1.3.5]triazine (CDMT). psu.eduunito.it
| Precursor | Reagents | Product | Significance | Reference |
| Acid chloride | N,O-dimethylhydroxylamine hydrochloride, Pyridine | N-methoxy-N-methylamide | Forms stable intermediates with organometallics | wisc.edu |
| Carboxylic acid | N,O-dimethylhydroxylamine hydrochloride, Coupling reagents (e.g., CDI, DCC/HOBt) | N-methoxy-N-methylamide | Useful for N-protected α-amino acids | psu.edu |
| Carboxylic acid | N,O-dimethylhydroxylamine, Phosphorus trichloride | N-methoxy-N-methylamide | One-pot, metal-free, scalable | organic-chemistry.org |
| Lactam-, lactone-, and thiolactone-derived triflates | N,O-dimethylhydroxylamine, Pd-catalyst, Xantphos | N-methoxy-N-methyl amide | Mild conditions, access to heterocyclic amides | unito.it |
From Carboxylic Acids using Activating Reagents (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM))
The synthesis of N-methoxyamides, often referred to as Weinreb amides, from carboxylic acids can be efficiently achieved using activating agents. nih.gov One such common reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). wikipedia.orgmedchemexpress.com This organic triazine derivative serves as a condensing agent to facilitate the formation of amide bonds. medchemexpress.comsigmaaldrich.com
The general mechanism involves the activation of the carboxylic acid by DMT-MM. wikipedia.org The carboxylic acid reacts with DMT-MM to form a highly reactive ester intermediate. This active ester subsequently undergoes nucleophilic attack by an amine, in this case, N,O-dimethylhydroxylamine or its hydrochloride salt. nih.govwikipedia.org This reaction is typically performed by mixing the carboxylic acid, DMT-MM, and N,O-dimethylhydroxylamine hydrochloride in a suitable solvent like methanol (B129727), isopropyl alcohol, or acetonitrile (B52724). nih.gov For the synthesis of this compound, the starting material would be 4-methylbenzoic acid. The process is valued for its high efficiency, often resulting in excellent yields of the corresponding Weinreb amide. nih.gov
Table 1: DMT-MM Mediated Weinreb Amide Synthesis
| Starting Material | Reagents | Product Type | Ref. |
|---|---|---|---|
| Carboxylic Acid | 1. DMT-MM 2. N,O-dimethylhydroxylamine hydrochloride | Weinreb Amide | nih.gov |
General Synthetic Procedures for N-Methoxybenzamides
A widely used general procedure for the preparation of N-methoxybenzamides involves the reaction of a benzoyl chloride derivative with methoxyamine hydrochloride (MeONH₂·HCl). rsc.org To synthesize this compound, the corresponding acyl chloride, 4-methylbenzoyl chloride, would be used.
The reaction is typically carried out by first preparing a mixture of methoxyamine hydrochloride and a base, such as potassium carbonate (K₂CO₃), in a biphasic solvent system like ethyl acetate (B1210297) and water. rsc.org The mixture is cooled, often to 0°C, before the dropwise addition of the benzoyl chloride. rsc.org The reaction is then allowed to warm to room temperature and stirred overnight. Following the reaction, a standard workup procedure is employed, which includes quenching with an aqueous sodium bicarbonate solution, extraction with an organic solvent like ethyl acetate, drying the organic phase, and evaporating the solvent under reduced pressure. The final product is often purified by recrystallization. rsc.org
Synthesis of N,N-Dialkoxyamides
N,N-dialkoxyamides represent a class of anomeric amides characterized by two alkoxy groups attached to the amide nitrogen. psu.edu Their synthesis provides insight into the reactivity of related amide structures.
Solvolysis of N-Chlorohydroxamic Esters
One method for synthesizing N,N-dialkoxyamides is through the solvolysis of N-chlorohydroxamic esters in aqueous alcohols. psu.edu For example, the aqueous methanolysis of N-chloro-N-methoxy-4-methylbenzamide has been reported to produce N,N-dimethoxy-4-methylbenzamide. psu.edu However, this particular method is often inefficient and results in low yields, with a reported yield of 26% for the aforementioned reaction. psu.edu The low yield is attributed to the production of hydrochloric acid as a byproduct, which reacts with the N-chloroamide starting material, leading to the formation of hydroxamic esters and chlorine gas. psu.edu
A more effective and synthetically useful method involves the use of hypervalent iodine reagents, such as phenyliodine(III)bis(trifluoroacetate) (PIFA). psu.edu In this process, a hydroxamic ester is oxidized by PIFA in the presence of an alcohol. This reaction proceeds through the presumed formation of an alkoxynitrenium ion, which is then captured by the alcohol to generate the N,N-dialkoxyamide. psu.edu This method provides significantly higher yields, ranging from 40% to 96%, with short reaction times. psu.edu
Methoxymethylation of Primary Amides
The methoxymethylation of primary amides involves the introduction of a methoxymethyl (-CH₂OCH₃) group onto the amide nitrogen. This transformation can be achieved through innovative catalytic strategies.
Catalytic Methods for N-(Methoxymethyl)benzamide Derivatives (e.g., Mn(I) catalysis)
A highly efficient and selective catalytic method for the methoxymethylation of primary amides utilizes a Manganese(I) catalyst. rsc.orgrsc.org This protocol is noted as the first report on the synthesis of N-(methoxymethyl)benzamide derivatives through this specific catalytic approach. rsc.org The reaction uses methanol as both the methoxymethylating agent and the solvent medium, proceeding with the liberation of dihydrogen (H₂). rsc.org This green and sustainable method showcases a broad substrate scope and avoids the use of toxic reagents and complex multi-step protocols. rsc.orgrsc.org The reusability of the homogeneous Mn(I)-PNP catalyst has also been demonstrated, highlighting its durability. researchgate.net
Interrupted Borrowing Hydrogen (IBH) Strategy
The Mn(I)-catalyzed methoxymethylation operates via an "Interrupted Borrowing Hydrogen" (IBH) strategy. rsc.orgrsc.org The conventional "Borrowing Hydrogen" (BH) or "hydrogen auto-transfer" process is an atom-economical method that involves three main steps: the catalyst dehydrogenates a substrate (typically an alcohol), the resulting carbonyl compound reacts with a nucleophile, and the intermediate is then hydrogenated by the catalyst using the initially borrowed hydrogen. univie.ac.at
In the IBH strategy, the final hydrogenation step is deliberately "interrupted." rsc.org Instead of the unsaturated intermediate being reduced, it undergoes an in-situ conjugate addition with a nucleophile, leading to more diverse products. rsc.org The Mn(I)-catalyzed synthesis of N-(methoxymethyl)benzamide derivatives represents the first application of the IBH strategy for this class of compounds, where methanol acts as the source of the methoxymethyl group. rsc.orgrsc.org
Table 2: Catalytic Methoxymethylation of Primary Amides
| Reaction Type | Catalyst | Key Features | Strategy | Ref. |
|---|
Reactivity and Reaction Mechanisms of N Methoxy 4 Methylbenzamide and Derivatives
Role as a Weinreb Amide in Organic Transformations
First reported in 1981, Weinreb amides (N-methoxy-N-methylamides) have become indispensable precursors for the synthesis of ketones and aldehydes. orientjchem.orgresearchgate.net The key to their utility is the formation of a stable five-membered cyclic intermediate upon reaction with organometallic reagents. researchgate.netwikipedia.org This chelated intermediate prevents the common problem of over-addition, which often leads to tertiary alcohols when using more reactive acylating agents like acid chlorides or esters. researchgate.netwikipedia.org N-Methoxy-4-methylbenzamide exemplifies this reactivity, serving as a stable and efficient acylating agent in various transformations. arkat-usa.orgrsc.org
The conversion of Weinreb amides into ketones is one of their most significant applications. This transformation can be achieved with high chemoselectivity and yield using various nucleophiles.
Grignard and Organolithium Reagents: this compound and its parent compounds react cleanly with Grignard and organolithium reagents to afford the corresponding ketones. orientjchem.orgwikipedia.org The reaction proceeds through a stable tetrahedral intermediate, which is resistant to further nucleophilic attack until acidic workup. wikipedia.org This method is highly efficient for creating biaryl ketones; for instance, reacting N-methoxy-N-methylbenzamide with functionalized Grignard reagents, prepared via a magnesium/halide exchange, produces a wide array of ketones with excellent functional group tolerance. rsc.org
Table 1: Synthesis of Ketones from Weinreb Amides via Grignard Reagents
| Weinreb Amide | Grignard Reagent | Product | Yield (%) |
|---|---|---|---|
| N-methoxy-N-methylbenzamide | 3-fluorophenylmagnesium chloride | (3-fluorophenyl)(phenyl)methanone | 93 rsc.org |
| N-methoxy-N-methylbenzamide | (4-(trifluoromethyl)phenyl)magnesium chloride | Phenyl(4-(trifluoromethyl)phenyl)methanone | 94 rsc.org |
| 4-Cyano-N-methoxy-N-methylbenzamide | Phenylmagnesium chloride | 4-benzoylbenzonitrile | 90 rsc.org |
Data derived from various examples in synthetic literature.
Wittig Reactions: A milder, nonclassical Wittig reaction provides an alternative route from Weinreb amides to ketones, avoiding the use of highly reactive organometallic compounds. organic-chemistry.org This method involves treating the Weinreb amide with an alkylidenetriphenylphosphorane. orientjchem.orgresearchgate.net The reaction forms an intermediate that, upon hydrolysis, yields the desired ketone. organic-chemistry.orgnih.gov This approach is notable for its high chemoselectivity and tolerance of sensitive functional groups such as nitriles and halides. organic-chemistry.org
This compound is a key substrate for the synthesis of specialized enaminones. A notable example is the preparation of β-trifluoromethyl enaminones. orientjchem.orgresearchgate.net In this reaction, N-methoxy-N-methylbenzamide reacts with trifluoropropynyllithium at low temperatures (-78 °C). orientjchem.orgkoreascience.kr The reaction mixture is then warmed and quenched with water in the presence of various amines to stereospecifically yield β-trifluoromethylated enaminone products. orientjchem.org This methodology provides a direct route to valuable building blocks for synthesizing trifluoromethylated heterocycles like pyrazoles and pyrimidines. orientjchem.orgkoreascience.kr If the reaction intermediate is instead treated with aqueous HCl, a β-chloro-β-trifluoromethylated enone can be formed. koreascience.kr
The versatility of the Weinreb amide functionality extends to asymmetric synthesis. Research has demonstrated the asymmetric synthesis of N-phosphonyl β-amino Weinreb amides. orientjchem.orgresearchgate.net This process provides access to β-amino carbonyl compounds, which are significant chiral frameworks and components of natural products. orientjchem.org The synthesis showcases the utility of Weinreb amides in constructing complex, chirally-defined molecules. orientjchem.orgresearchgate.net
Formation of Enaminones (e.g., β-trifluoromethyl enaminones)
N-Substituted Amide Reactivity
Beyond its classic role as a Weinreb amide, the N-methoxy-N-methyl group in this compound enables other distinct types of reactivity, particularly in transition metal-catalyzed reactions involving the activation of C-H or N-O bonds.
The N-methoxy amide group can act as a weakly coordinating directing group in transition metal-catalyzed C-H activation reactions. nih.govnih.gov This has been exploited in several synthetic strategies:
Iridium-Catalyzed C-H Iodination: N-methoxy-N-methylbenzamide undergoes selective ortho-monoiodination when treated with N-iodosuccinimide (NIS) in the presence of an iridium catalyst. This reaction highlights the directing ability of the Weinreb amide group in C-H functionalization. nih.gov
Ruthenium-Catalyzed Annulation: In the presence of a chiral ruthenium catalyst, N-methoxy-p-methylbenzamide reacts with alkenes like N-vinyl-pivaloyl amide to form dihydroisoquinolones. chemrxiv.org The proposed mechanism involves a reversible C-H activation to form a metallacycle intermediate, which then reacts with the alkene. chemrxiv.org
Palladium-Catalyzed Cyclization: N-methoxy benzamides, including the 4-methyl derivative, react with benzynes in the presence of a palladium catalyst to yield tricyclic phenanthridinone derivatives. rsc.org The reaction proceeds through ortho C-H bond activation and is favored by electron-donating substituents on the benzamide (B126) ring. rsc.org
Table 2: Examples of C-H Activation Reactions with N-Methoxybenzamide Derivatives
| Substrate | Catalyst System | Reactant | Product Type | Ref |
|---|---|---|---|---|
| N-methoxy-N-methylbenzamide | [Cp*Ir(H₂O)₃]SO₄ / TFA | NIS | Ortho-iodinated benzamide | nih.gov |
| This compound | (pS)-[(arene)RuCl₂]₂ | N-vinyl-pivaloyl amide | Dihydroisoquinolone | chemrxiv.org |
A novel iron-catalyzed reaction has been developed for the selective N=S coupling of N-methoxy arylamides with sulfoxides to produce N-acyl sulfoximines. nih.govacs.org This transformation uses the N-methoxy amide as an acyl nitrene precursor, a departure from its typical role in C-H activation. nih.govacs.org The reaction is efficient, tolerates a wide range of functional groups, and can be conducted under an air atmosphere, making it highly practical. acs.org For this compound, the reaction with dimethyl sulfoxide (B87167) (DMSO) in the presence of FeCl₃ and triethylamine (B128534) yields 4-Methyl(oxo)-λ6-sulfaneylidene-4-methylbenzamide. acs.org A proposed mechanism involves the coordination of the N-methoxy amide to the iron catalyst, followed by the formation of an Fe-nitrenoid complex, which is then captured by the sulfoxide. nih.govacs.org
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-methoxy-N-methylamide |
| Acid chloride |
| Ester |
| Tertiary alcohol |
| (3-fluorophenyl)(phenyl)methanone |
| Phenyl(4-(trifluoromethyl)phenyl)methanone |
| 4-benzoylbenzonitrile |
| Phenyl(p-tolyl)methanone |
| Alkylidenetriphenylphosphorane |
| Nitrile |
| Halide |
| β-trifluoromethyl enaminone |
| Trifluoropropynyllithium |
| Pyrazole |
| Pyrimidine |
| β-chloro-β-trifluoromethylated enone |
| N-phosphonyl β-amino Weinreb amide |
| N-iodosuccinimide (NIS) |
| Dihydroisoquinolone |
| N-vinyl-pivaloyl amide |
| Phenanthridinone |
| N-acyl sulfoximine (B86345) |
| Dimethyl sulfoxide (DMSO) |
| 4-Methyl(oxo)-λ6-sulfaneylidene-4-methylbenzamide |
| Triethylamine |
| N,O-dimethylhydroxylamine |
| Lithium aluminum hydride |
| N-methoxy-N-methylbenzamide |
| N-methoxy-4,N-dimethylbenzamide |
| 4-Cyano-N-methoxy-N-methylbenzamide |
| 3-fluorophenylmagnesium chloride |
| (4-(trifluoromethyl)phenyl)magnesium chloride |
| Phenylmagnesium chloride |
| [Cp*Ir(H₂O)₃]SO₄ |
| Trifluoroacetic acid (TFA) |
| (pS)-[(arene)RuCl₂]₂ |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| Potassium persulfate (K₂S₂O₈) |
Selective N=S Coupling Reactions with Sulfoxides
Proposed Mechanistic Pathways (e.g., Radical Pathways, Nitrene Transfer)
The mechanisms underpinning these iron-catalyzed reactions are distinct and depend on the specific transformation.
For the N=S coupling with sulfoxides, a plausible mechanism involves a nitrene transfer pathway. acs.orgnih.gov The proposed sequence is as follows:
Coordination and Deprotonation : The N-methoxy amide first coordinates to the iron(III) catalyst. A base, such as triethylamine (Et₃N), then facilitates the deprotonation of the N–H bond, forming an initial intermediate. acs.orgnih.gov
Formation of an Fe-Nitrenoid Complex : This intermediate rapidly transforms into an iron-nitrenoid complex. acs.orgnih.gov
Nucleophilic Attack : The iron-nitrenoid species is then captured by the sulfoxide (e.g., dimethyl sulfoxide) via a nucleophilic addition process. acs.orgnih.gov
Product Formation and Catalyst Regeneration : Finally, the cleavage of the Fe–N bond occurs with the elimination of the methoxy (B1213986) group, which yields the desired N-acyl sulfoximine product and regenerates the active iron(III) catalyst, allowing the catalytic cycle to continue. acs.orgnih.gov
In contrast, some iron-catalyzed cross-coupling reactions, such as those with arylboronic acids under photo-induction, are suggested to proceed via amide radical species. researchgate.net This alternative pathway highlights the versatility of iron catalysts to engage in different mechanistic cycles depending on the reaction conditions and substrates. researchgate.net
Influence of Substituents on Reaction Scope
The electronic and steric properties of substituents on the aromatic ring of N-methoxybenzamides significantly influence the scope and efficiency of iron-catalyzed reactions.
In the iron-catalyzed N=S coupling with sulfoxides, the reaction demonstrates high functional group tolerance. acs.orgnih.gov Both electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -F, -Cl, -Br, -CF₃) groups on the phenyl ring of the N-methoxy amide are well-tolerated, providing the corresponding products in moderate to excellent yields. acs.orgnih.gov Notably, even substrates with sterically hindering groups at the ortho- or meta-positions participate successfully in the reaction. acs.orgnih.gov An interesting observation is that a strong electron-withdrawing group, such as a trifluoromethyl group in the ortho-position, can lead to exceptionally high yields. acs.orgnih.gov
For iron-catalyzed reactions leading to amides from aldehydes, substrates with electron-donating groups like methoxy tend to provide higher yields and selectivities for the amide products. Conversely, for nitrile synthesis, substrates bearing electron-withdrawing functionalities generally show better performance.
| Substituent on Benzamide Ring | Position | General Outcome/Yield | Reference |
|---|---|---|---|
| -CH₃ | para | Good Yield | nih.gov |
| -OCH₃ | para | Good Yield | nih.gov |
| -F, -Cl, -Br | para | Tolerated, Good Yields | acs.orgnih.gov |
| -CF₃ | ortho | Excellent Yield (up to 99%) | acs.orgnih.gov |
| -NH₂ | para | Tolerated, Moderate Yield (61%) | acs.orgnih.gov |
| Sterically Hindered Groups | ortho, meta | Moderate to Excellent Yields | acs.orgnih.gov |
Cyclization Reactions
Ortho C-H Bond Activation/Cyclization with Benzynes (e.g., to form Phenanthridinones)
N-methoxybenzamides are effective substrates for palladium-catalyzed cyclization reactions with benzynes (arynes) to synthesize phenanthridinones, which are important heterocyclic motifs in biologically active molecules. researchgate.net This transformation proceeds via a directed ortho C-H bond activation of the benzamide, followed by insertion of the benzyne (B1209423) and subsequent reductive elimination. researchgate.net
The reaction is typically catalyzed by palladium acetate (Pd(OAc)₂) in the presence of an oxidant like potassium persulfate (K₂S₂O₈). researchgate.net The N-methoxy group acts as a directing group, facilitating the formation of a five-membered palladacycle intermediate through C-H activation at the ortho-position of the benzamide's aromatic ring. researchgate.net This intermediate then reacts with the benzyne, which is generated in situ from a precursor such as o-(trimethylsilyl)aryl triflate. The insertion of the benzyne into the palladium-carbon bond, followed by C-N bond formation, leads to the construction of the tricyclic phenanthridinone skeleton. researchgate.net
Competitive Nucleophilic Addition Pathways
While the C-H activation/cyclization pathway is effective for many substrates, a competitive reaction can occur, particularly with electron-deficient benzamides. When the aromatic ring of the N-methoxybenzamide bears strong electron-withdrawing substituents (such as -Cl, -Br, -CF₃, -CN, or -NO₂), the desired cyclization is often suppressed. Instead, a competitive nucleophilic addition of the amide's N-H bond directly onto the benzyne becomes the dominant pathway.
This outcome suggests that for these electron-poor systems, the rate of nucleophilic addition surpasses the rate of the palladium-catalyzed ortho C-H bond activation. The result is the formation of N-arylated benzamides rather than the cyclized phenanthridinone product.
Impact of Substituents on Regioselectivity
Substituents on both the N-methoxybenzamide and the benzyne precursor play a critical role in determining the regioselectivity of the cyclization reaction.
Substituents on the Benzamide : Electron-donating groups (e.g., -CH₃, -OCH₃) on the aromatic ring of the benzamide favor the desired ortho C-H activation and cyclization process. researchgate.net For unsymmetrically substituted benzamides, such as meta-methoxy benzamide, the C-H activation occurs selectively at the sterically less hindered ortho-position. researchgate.net For instance, 3-methoxybenzamide (B147233) yields a single regioisomer resulting from C-H activation at the C2 position, distal to the methoxy group. researchgate.net
Substituents on the Benzyne : When an unsymmetrical benzyne is used, the regioselectivity of the product is consistent with the insertion of the benzyne into the Pd-C bond of the palladacycle intermediate. researchgate.net This allows for the synthesis of phenanthridinones with diverse substitution patterns on the newly formed ring.
| Substituent on Benzamide Ring | Position | Observed Outcome | Yield | Reference |
|---|---|---|---|---|
| -OCH₃ | para | Phenanthridinone Formation | 66% | |
| -CH₃ | para | Phenanthridinone Formation | 62% | researchgate.net |
| -OCH₃ | meta | Regioselective C-H activation at sterically less hindered side | 58% | researchgate.net |
| -Cl, -Br | para | Competitive N-Arylation (No Cyclization) | ~50% (N-arylated product) | |
| -CF₃, -CN, -NO₂ | para | Competitive N-Arylation (No Cyclization) | Not Compatible |
Thermal Decomposition Mechanisms
The thermal decomposition of this compound and its analogues, particularly N,N-dialkoxyamides, involves distinct and competing pathways. Research into these mechanisms provides insight into the fundamental reactivity of amides substituted with multiple heteroatoms at the nitrogen.
Homolysis to Form Alkoxyamidyl and Alkoxyl Free Radicals
Studies on N,N-dimethoxy-4-substituted benzamides, derivatives of this compound, indicate that their thermal decomposition in solvents like mesitylene (B46885) at 155 °C primarily proceeds through a radical mechanism. psu.edu The initial and rate-determining step is the homolytic cleavage of the N-O bond, which is weaker than the N-C(O) bond, to generate two radical species: an alkoxyamidyl radical and an alkoxyl radical. psu.edu This pathway is favored over alternative heterolytic rearrangements. psu.edu
The decomposition of N,N-dimethoxy-4-methylbenzamide, for instance, would lead to the formation of a N-methoxy-4-methylbenzamidyl radical and a methoxyl radical. These highly reactive intermediates then participate in subsequent reactions, such as hydrogen abstraction from the solvent or dimerization, to form the final products. psu.edu The prevalence of this radical pathway highlights the influence of the N,N-dialkoxy substitution pattern on the amide's thermal stability and reactivity. psu.edu
HERON Rearrangement Pathways
The HERON (Heteroatom Rearrangement On Nitrogen) reaction is an alternative pathway available to anomeric amides, which are amides bearing two electronegative atoms on the nitrogen. psu.edunih.gov This reaction involves the migration of one of the electronegative substituents from the nitrogen atom to the carbonyl carbon, coupled with the cleavage of the amide bond to form an acyl derivative and a heteroatom-substituted nitrene. nih.gov The driving force for this rearrangement is often the anomeric destabilization in the ground state of the amide. psu.edu
However, in the case of the thermal decomposition of N,N-dimethoxy-4-substituted benzamides, the HERON rearrangement is not a significant pathway. psu.edu For example, in the decomposition of N-(4-chlorobenzyloxy)-N-methoxybenzamide, the HERON rearrangement of the methoxy group would yield methyl benzoate (B1203000) and a 4-chlorobenzyloxynitrene. psu.edu Control experiments and product analysis have shown that products expected from such a rearrangement are absent or are formed through other routes, suggesting the homolytic radical pathway is strongly preferred. psu.edu The choice between homolysis and HERON rearrangement is dictated by the specific structure of the N-alkoxyamide and the reaction conditions. psu.edusci-hub.se
General Mechanistic Investigations and Elucidation
To fully understand the reaction mechanisms of this compound and its derivatives, a variety of experimental techniques are employed. These include kinetic studies, isotopic labeling, and carefully designed control experiments.
Kinetic Studies
Kinetic analysis is crucial for determining reaction rates, orders, and activation parameters, which are fundamental to elucidating reaction mechanisms.
The thermal decomposition of a series of N,N-dimethoxy-4-substituted benzamides has been shown to follow first-order kinetics. psu.edu This is consistent with a unimolecular homolytic cleavage being the rate-determining step. psu.edu Activation energies for these decompositions were determined to be in the range of 125–135 kJ mol⁻¹, with weakly negative entropies of activation. psu.edu
Table 1: Activation Parameters for Thermal Decomposition of N,N-Dimethoxy-4-substituted Benzamides
| 4-Substituent | Activation Energy (Ea, kJ mol⁻¹) |
|---|---|
| H | 134.8 ± 3.4 |
| Me | 133.0 ± 5.0 |
| OMe | 125.1 ± 1.8 |
| Cl | 134.5 ± 2.6 |
Data sourced from thermal decomposition studies in mesitylene. psu.edu
In the context of synthesis, kinetic analysis of the manganese-catalyzed N-methoxymethylation of benzamide using methanol (B129727) showed that the reaction reached completion within 8 hours, providing a timeline for product formation. rsc.org Furthermore, kinetic studies of complex radiolabeled derivatives, such as ¹¹C-ITMM, have been performed in biological systems to understand their uptake and clearance rates, which are essential for applications like Positron Emission Tomography (PET). nih.gov The two-tissue compartment model (2-TCM) is often used for this analysis. nih.gov
Table 2: Kinetic Parameters for ¹¹C-ITMM in a Nonhuman Primate Brain
| Brain Region | K₁ (mL/cm³/min) | k₂ (min⁻¹) | k₃ (min⁻¹) | k₄ (min⁻¹) | VT (mL/cm³) |
|---|---|---|---|---|---|
| Cerebellum | 0.38 ± 0.03 | 0.11 ± 0.02 | 0.08 ± 0.01 | 0.01 ± 0.00 | 6.27 ± 0.99 |
| Pons | 0.30 ± 0.03 | 0.12 ± 0.02 | 0.05 ± 0.01 | 0.01 ± 0.00 | 3.86 ± 0.65 |
| Thalamus | 0.35 ± 0.03 | 0.13 ± 0.02 | 0.03 ± 0.01 | 0.01 ± 0.00 | 3.25 ± 0.53 |
K₁ represents the influx rate constant; k₂, k₃, and k₄ are transfer rate constants between compartments; VT is the total distribution volume. Data from PET imaging studies. nih.gov
Isotopic Labeling Experiments
Isotopic labeling is a powerful tool for tracing the path of atoms and functional groups through a reaction. In the study of this compound derivatives, isotopes such as Carbon-11 (¹¹C) are used. nih.govacs.org
For example, [carbonyl-¹¹C]acyl amidines, including derivatives of 4-methoxybenzamide, have been synthesized from aryl halides and [¹¹C]carbon monoxide. acs.org This method specifically labels the carbonyl carbon, allowing its fate to be tracked in subsequent reactions, such as the one-pot cyclization to form ¹¹C-labeled oxadiazoles. acs.org Such experiments are invaluable for confirming reaction pathways and for the synthesis of radiotracers for PET imaging. nih.govacs.org Mechanistic insights into catalytic systems, such as the manganese-catalyzed N-methoxymethylation of amides, have also been gained through isotopic labeling experiments. rsc.org Kinetic Isotope Effect (KIE) studies, another form of isotopic labeling, can help determine if a specific C-H bond is broken in the rate-determining step of a reaction. beilstein-journals.orgamazonaws.com
Control Experimentation to Elucidate Reaction Pathways
Control experiments are designed to isolate the effects of individual reactants, catalysts, or conditions on a reaction's outcome. In the investigation of this compound's reactivity, several such experiments have been reported.
To probe whether a reaction proceeds via a radical mechanism, radical scavengers like TEMPO or BHT are often added. rsc.orgbeilstein-journals.org If the reaction is inhibited or slowed, it provides strong evidence for the involvement of radical intermediates. beilstein-journals.org In the Mn-catalyzed synthesis of N-(methoxymethyl)benzamide, the reaction proceeded satisfactorily even in the presence of TEMPO, indicating the mechanism was not a single electron transfer process. rsc.org
Other control experiments involve systematically removing or substituting key components. For instance, in an iron-catalyzed N=S coupling reaction, substituting N-methoxy benzamide with benzamide or N-methyl-benzamide resulted in no reaction, demonstrating that the N-methoxy group was essential for the transformation. acs.orgnih.gov Similarly, in a copper-catalyzed C-O coupling, using N-methoxy-N-methylbenzamide instead of N-methoxybenzamide failed to produce the desired product, again highlighting the specific structural requirements of the reaction. mdpi.com These experiments are critical for building a plausible reaction mechanism by systematically ruling out alternative pathways and confirming the role of each component. rsc.orgmdpi.com
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of N-Methoxy-4-methylbenzamide. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom within the molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy of this compound, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals corresponding to its distinct proton environments. In one study, the ¹H NMR spectrum recorded at 400 MHz showed a doublet for the N-methyl (NCH₃) protons at a chemical shift (δ) of 2.99 ppm with a coupling constant (J) of 4.9 Hz. rsc.org The methoxy (B1213986) (OCH₃) protons appeared as a sharp singlet at 3.84 ppm. rsc.org The aromatic protons on the benzene (B151609) ring resonated as two doublets; the two protons ortho to the carbonyl group appeared at 7.72 ppm (J = 8.8 Hz), and the two protons meta to the carbonyl group showed a signal at 6.91 ppm (J = 8.8 Hz). rsc.org A broad singlet observed around 6.07 ppm is attributed to the amide proton (NH). rsc.org
Detailed findings from various analyses are summarized in the table below:
¹H NMR Spectral Data for this compound| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| NCH₃ | 2.99 | d | 4.9 | rsc.org |
| OCH₃ | 3.84 | s | - | rsc.org |
| Aromatic H (ortho to C=O) | 7.72 | d | 8.8 | rsc.org |
| Aromatic H (meta to C=O) | 6.91 | d | 8.8 | rsc.org |
| NH | 6.07 | br s | - | rsc.org |
d: doublet, s: singlet, br s: broad singlet
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy complements the proton NMR data by providing information about the carbon skeleton of this compound. The carbonyl carbon (C=O) of the amide group is typically observed as a singlet at approximately 168.4 ppm. The carbon of the methoxy group (OCH₃) resonates at around 55.2 ppm, while the N-methyl carbon (NCH₃) appears at about 26.9 ppm.
Infrared (IR) Spectroscopy (e.g., FTIR)
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The most prominent absorption band in the IR spectrum is the strong C=O stretching vibration of the amide group, which typically appears around 1678 cm⁻¹. rsc.org The N-H stretching vibration is observed as a weaker band at approximately 3314 cm⁻¹. rsc.org Other characteristic peaks include those for C-H stretching of the aromatic and methyl groups, and C-O stretching of the methoxy group.
Mass Spectrometry (e.g., GC-MS, ESI-HRMS, TOF ESI Accurate Mass Determinations)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular formula of the compound is C₉H₁₁NO₂. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) techniques like ESI-HRMS provide highly accurate mass measurements, which can be used to confirm the molecular formula.
X-ray Crystallography and Structural Analysis
X-ray crystallography provides the most definitive three-dimensional structure of this compound in the solid state. Single-crystal X-ray diffraction studies have revealed detailed information about its molecular conformation and intermolecular interactions. nih.govresearchgate.netiucr.org
The compound crystallizes in the monoclinic space group P2₁/c. researchgate.netiucr.org The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, N-H···O hydrogen bonds link molecules together, forming chains. nih.goviucr.org These chains are further connected by C-H···π interactions, resulting in a three-dimensional network. nih.goviucr.org
Determination of Molecular Conformation and Dihedral Angles
Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.netiucr.org |
| Space Group | P2₁/c | researchgate.netiucr.org |
| a (Å) | 8.7350 (17) | researchgate.netiucr.org |
| b (Å) | 9.2750 (19) | researchgate.netiucr.org |
| c (Å) | 10.719 (2) | researchgate.netiucr.org |
| β (°) | 99.83 (3) | researchgate.netiucr.org |
| V (ų) | 855.7 (3) | researchgate.netiucr.org |
| Z | 4 | researchgate.netiucr.org |
Analysis of Intermolecular Interactions
The arrangement of molecules in the solid state is governed by a variety of intermolecular forces. For this compound, these interactions are key to understanding its crystal structure and properties.
Hydrogen Bonding: In the crystal structure of related benzamide (B126) derivatives, N–H···O hydrogen bonds are a significant stabilizing force. These bonds can create chains and more complex three-dimensional networks. While this compound has a methyl group on the nitrogen, precluding the typical N-H donor, the potential for other types of hydrogen bonds remains.
C-H...π Contacts: The interaction between a C-H bond and the electron-rich π system of the benzene ring is another important non-covalent force. rsc.org In the crystal structure of some benzamides, C–H···π interactions have been observed to link molecules into parallel columns. researchgate.net These interactions, along with hydrogen bonds, can create complex three-dimensional frameworks. researchgate.netnih.gov The presence of the electron-donating methoxy group in this compound influences the π cloud of the benzene ring, which can, in turn, affect these interactions.
The interplay of these weak hydrogen bonds can lead to highly ordered and cooperative structural motifs. nih.gov
Near-Infrared (NIR) Absorption Spectroscopy
NIR spectroscopy is a valuable tool for investigating molecular vibrations, particularly those involving hydrogen bonds. nist.gov It is sensitive to the overtones and combination bands of fundamental vibrations. nist.gov
Investigation of Hydrogen Bonding Interactions
NIR spectroscopy can be effectively used to study hydrogen bonding in amide systems. researchgate.net The position and shape of the NIR absorption bands, particularly those related to N-H or O-H stretching, are sensitive to the hydrogen-bonding environment. nist.govjascoinc.com For this compound, while it lacks the N-H bond for traditional hydrogen bond donation, NIR can still provide information about C-H···O and other weak interactions by observing shifts in the corresponding vibrational bands. The study of similar amide systems has shown that changes in temperature can be used to analyze the thermodynamics of hydrogen bond formation. researchgate.net Furthermore, the integrated absorbance in the NIR region can be used to estimate the concentration of species involved in hydrogen bonding. nist.gov
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for the separation of this compound from reaction mixtures and for the assessment of its purity.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used for analyzing mixtures. umass.edulibretexts.org It is often employed to monitor the progress of a chemical reaction by observing the disappearance of reactants and the appearance of the product spot corresponding to this compound. umass.edu TLC can also be used to determine the number of components in a mixture and to get a preliminary indication of a compound's purity. umass.edu
The separation on a TLC plate, typically coated with silica (B1680970) gel, depends on the polarity of the compound and the solvent system (mobile phase) used. umass.edu For this compound, a suitable solvent system would be one that allows for a clear separation from starting materials and byproducts. For instance, a mixture of n-hexane and acetone (B3395972) has been used to monitor reactions involving similar compounds. figshare.com After development, the spots are visualized, often using UV light, where compounds that absorb UV light appear as dark spots. umass.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions. libretexts.org
| Parameter | Description |
| Stationary Phase | A thin layer of adsorbent material, commonly silica gel, coated on a plate (e.g., glass, plastic, or aluminum). researchgate.net |
| Mobile Phase | A solvent or solvent mixture that moves up the stationary phase by capillary action. umass.edu |
| Principle | Separation is based on the differential partitioning of the components of a mixture between the stationary and mobile phases. libretexts.org |
| Application | Monitoring reaction progress, identifying compounds, and assessing purity. umass.edu |
| Visualization | Often achieved using UV light or chemical staining agents like iodine. umass.edu |
Column Chromatography
Column chromatography is a preparative technique used to purify compounds from a mixture. For the purification of this compound, silica gel is a commonly used stationary phase. The crude product is loaded onto the top of a column packed with silica gel, and a solvent or a gradient of solvents (eluent) is passed through the column.
The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, leading to their separation. Fractions are collected and analyzed (often by TLC) to identify those containing the pure this compound. For example, a mixture of hexane (B92381) and ethyl acetate (B1210297) is a common eluent system for the purification of benzamide derivatives. rsc.org In some cases, a gradient of methanol (B129727) in dichloromethane (B109758) has been used. mdpi.com
| Parameter | Description |
| Stationary Phase | Typically silica gel or alumina (B75360) packed into a glass column. |
| Mobile Phase (Eluent) | A solvent or a mixture of solvents that carries the sample through the column. |
| Principle | Separation is based on the differential adsorption of the components of a mixture onto the stationary phase. |
| Application | Purification of compounds from reaction mixtures. mdpi.com |
| Fraction Collection | The eluent is collected in separate fractions, which are then analyzed to isolate the pure compound. |
High Performance Liquid Chromatography (HPLC)
High Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds. wdh.ac.id It is particularly useful for assessing the purity of this compound with high resolution and sensitivity. google.com
In HPLC, a liquid sample is passed through a column packed with a stationary phase under high pressure. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. For compounds like this compound, a reverse-phase HPLC method is often suitable. sielc.com This typically involves a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol and water, sometimes with additives like phosphoric acid or formic acid to improve peak shape. sielc.com
A detector, commonly a UV detector, measures the absorbance of the eluent, and the resulting chromatogram shows peaks corresponding to the different components of the sample. The purity of this compound can be determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. mdpi.com
| Parameter | Description |
| Stationary Phase | High-efficiency column packed with small particles (e.g., C18-modified silica for reverse-phase). |
| Mobile Phase | A liquid solvent or solvent mixture pumped through the column under high pressure. |
| Principle | High-resolution separation based on the distribution of the analyte between the stationary and mobile phases. |
| Application | Purity assessment, quantification, and analysis of complex mixtures. google.comnih.gov |
| Detection | Commonly UV-Vis, but other detectors like mass spectrometry (LC-MS) can be used for enhanced identification. google.com |
Based on a comprehensive review of available scientific literature, detailed research findings and data regarding the spectrofluorometric analysis of this compound, specifically concerning solvent and pH effects on its fluorescence intensity, are not present in the provided search results.
Studies and data are available for structurally related compounds, such as N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, which has been analyzed for its fluorescence behavior under varying solvent and pH conditions. researchgate.net However, these findings are specific to that distinct molecule and cannot be attributed to this compound.
Due to the lack of specific published data for this compound within the requested analytical scope, it is not possible to generate an article that is scientifically accurate and strictly adheres to the user's specified outline and subject compound.
Computational Chemistry Approaches
Theoretical Modeling of Reaction Mechanisms
Theoretical modeling is instrumental in elucidating the intricate details of reaction mechanisms involving N-Methoxy-4-methylbenzamide and its derivatives. For instance, in the context of iron-catalyzed N-S bond coupling reactions, control experiments have suggested that the methoxy (B1213986) group on the nitrogen atom is crucial for the reaction to proceed. acs.org When benzamide (B126), N-methyl-benzamide, or N-ethoxy-benzamide are used instead, the desired nitrene-transfer reaction does not occur. acs.org
Density Functional Theory (DFT) studies have been employed to investigate the mechanisms of metal-catalyzed reactions. For example, in the Rh(III)-catalyzed C–H activation and intermolecular annulation of benzamide derivatives with allenes, the reaction is shown to occur in three main steps: C–H activation, carborhodation of the allene, and regeneration of the catalyst. acs.org The study highlights that N-H deprotonation facilitates the subsequent C-H activation. acs.org The chemoselectivity of the reaction involving N-methoxy benzamide is determined by the N-O cleavage step. acs.org The replacement of a pivaloyloxy (OPiv) group with a methoxy (OMe) group leads to a loss of the stabilizing effect provided by the carbonyl group in the OPiv moiety. acs.org
Furthermore, in ruthenium-catalyzed amide-directed ortho C-H activation and C-C coupling reactions, DFT calculations have been used to explore the possible catalytic cycles and free-energy profiles. researchgate.net
The study of intermediates and transition states is fundamental to understanding reaction pathways. In the palladium-catalyzed cyclization of benzamides with arynes, a proposed mechanism involves the formation of a five-membered palladacycle intermediate. researchgate.net This is followed by the coordinative insertion of benzyne (B1209423) to form a seven-membered palladacycle intermediate, which then undergoes C–N bond formation and reductive elimination to yield the final product. researchgate.net
In the reaction of 4-lithiopyridine-3-carbonitrile with N-methoxy-N-methylbenzamide, the proposed mechanism involves the initial addition of the 3-cyanopyridin-4-yl anion to the carbonyl group of the amide, forming a lithium alkoxide intermediate. clockss.org This is followed by an intramolecular addition of the alkoxide to the cyano group to give a lithioiminoether intermediate, which then rearranges to form the product. clockss.org
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the molecular and electronic properties of this compound and related compounds. These calculations can determine optimized molecular structures, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. dergipark.org.trepstem.netresearchgate.net
For example, DFT calculations at the B3LYP/6-311++G** level of theory have been used to study the molecular structure and vibrational properties of 3-amino-4-methoxy benzamide, a related compound. ias.ac.in These studies can reveal details about intramolecular hydrogen bonding and its effect on the molecular geometry. ias.ac.in The calculations can also predict natural atomic charges, which can help in understanding the reactivity of different atoms within the molecule. ias.ac.in
The table below presents a selection of calculated properties for a related benzamide derivative, illustrating the type of data obtained from DFT calculations. epstem.netresearchgate.net
| Calculated Property | Value | Method/Basis Set |
| Total Energy | - | DFT/B3LYP |
| HOMO Energy | - | DFT/B3LYP |
| LUMO Energy | - | DFT/B3LYP |
| Energy Gap (ΔEg) | - | DFT/B3LYP |
| Dipole Moment | - | DFT/B3LYP |
| Note: Specific values for this compound are not readily available in the provided search results. The table is illustrative of the data generated for similar compounds. |
Prediction and Validation of Spectroscopic Data (e.g., NMR Chemical Shifts)
Computational methods are also employed to predict spectroscopic data, which can then be compared with experimental results for validation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. dergipark.org.trepstem.netresearchgate.net
Theoretical calculations of 1H and 13C NMR chemical shifts can be correlated with experimental data to confirm the structure of synthesized compounds. epstem.netresearchgate.net For instance, in the study of 2-Methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine] phenyl-2-methylbenzoate, the calculated 1H and 13C NMR isotropic shift values were compared with experimental data, showing good correlation. epstem.netresearchgate.net
Similarly, theoretical vibrational frequencies calculated using DFT can be compared with experimental FT-IR and Raman spectra. dergipark.org.trias.ac.in These calculated frequencies are often scaled to improve agreement with experimental values. dergipark.org.tr
Below is an interactive data table showing a comparison of experimental and calculated 13C NMR chemical shifts for a related compound, N-(dimethyl(oxo)-λ6-sulfaneylidene)-4-methylbenzamide. acs.org
| Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C=O | 174.22 | - |
| C-N | - | - |
| C-CH3 | 142.78 | - |
| C-H (aromatic) | 129.33, 128.81 | - |
| CH3 | 21.65 | - |
| S(CH3)2 | 41.79 | - |
| Note: Calculated values for this specific compound were not provided in the search result. The table illustrates the comparative approach. |
Future Research Directions and Broader Synthetic Utility
Development of Novel and Efficient Synthetic Routes for N-Methoxybenzamides
The pursuit of more efficient and sustainable methods for constructing N-methoxybenzamides is a key area of future research. While established protocols exist, the focus is shifting towards routes with improved atom economy, milder conditions, and broader substrate compatibility.
Direct Amidation: A significant goal is the development of catalytic direct amidation of carboxylic acids with N,O-dimethylhydroxylamine. This approach, which avoids the need for pre-activation of the carboxylic acid, is being explored through the discovery of novel coupling reagents and catalysts. rsc.org One successful example describes the use of a diboronic acid anhydride (B1165640) catalyst for the dehydrative amidation of carboxylic acids to directly form Weinreb amides. rsc.org
Catalytic Carbonylation: Transition-metal-catalyzed carbonylative coupling reactions present a powerful alternative. For instance, palladium-catalyzed aminocarbonylation of aryl triflates has been shown to be an effective method for synthesizing Weinreb amides. acs.org Future work will likely focus on expanding the range of aryl partners and employing less expensive, earth-abundant metal catalysts.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and automation. Applying flow chemistry to the production of N-methoxy-4-methylbenzamide could lead to more efficient and streamlined manufacturing processes.
Exploration of Expanded Substrate Scopes for Established Reactions
Expanding the range of reactions where N-methoxybenzamides can be employed is a major avenue for future research. This involves exploring new reaction partners and developing novel transformations.
Asymmetric Synthesis: A significant area of interest is the development of enantioselective and diastereoselective additions to N-methoxyamides, which would provide access to valuable chiral ketones. Recent work has shown the potential for asymmetric C–H trifluoromethylalkylation of N-methoxybenzamides using chiral rhodium catalysts, achieving high enantioselectivity. acs.org
Cross-Coupling Reactions: The use of N-methoxybenzamides as directing groups in transition-metal-catalyzed C-H functionalization is a rapidly growing field. mdpi.com For example, rhodium-catalyzed cross-coupling of N-methoxybenzamides with electron-deficient alkenes has been reported to produce valuable (Z,E)-butadienes. rsc.org Further exploration into their use in other cross-coupling reactions, such as Suzuki or Sonogashira couplings, would significantly increase their synthetic utility.
Annulation Reactions: N-methoxybenzamides have proven to be effective substrates in a variety of annulation reactions to construct complex heterocyclic systems. For instance, rhodium(III)-catalyzed C–H activation and annulation of N-methoxybenzamides with diazo compounds have been used to synthesize isochromenoindolones and 3-amino-4-arylisoquinolinones. rsc.orgresearchgate.net Ruthenium(II)-catalyzed double annulation with unactivated alkynes has also been developed to form pyranoisoquinolines. acs.org
Advancements in Catalytic Systems for N-Methoxybenzamide Chemistry
The development of novel and more efficient catalytic systems is crucial for advancing the chemistry of N-methoxybenzamides. Research is focused on improving catalyst activity, selectivity, and sustainability.
Earth-Abundant Metal Catalysis: A major trend is the replacement of precious metal catalysts (e.g., palladium, rhodium) with more abundant and less toxic alternatives like iron, copper, and nickel. mdpi.com For example, copper-catalyzed C-O coupling of N-methoxy arylamides with arylboronic acids has been demonstrated. mdpi.com
Novel Ligand Development: The design of new ligands plays a critical role in modulating the reactivity and selectivity of metal catalysts. For instance, the use of Xantphos as a ligand in palladium-catalyzed aminocarbonylation allows the reaction to proceed efficiently at room temperature with low catalyst loading. acs.org
Photoredox Catalysis: The integration of photoredox catalysis with transition metal catalysis offers new possibilities for C-H functionalization reactions under mild conditions. mdpi.com
Table of Catalytic Systems for N-Methoxybenzamide Reactions:
| Catalyst System | Reaction Type | Product Type | Reference |
| [RhCp*Cl₂]₂ / AgSbF₆ / Cu(OAc)₂ | Cross-coupling with alkenes | (Z,E)-Butadienes | rsc.org |
| Rh(III) / CsOAc | C-H activation / Annulation with diazo compounds | Isochromenoindolones | researchgate.net |
| Ru(II) | Double annulation with alkynes | Pyranoisoquinolines | acs.org |
| SCpRh(III) | Asymmetric C-H trifluoromethylalkylation | Chiral CF₃-containing compounds | acs.org |
| Copper Salt | Selective C-O Coupling | O-Arylated imidates | mdpi.com |
| Pd(OAc)₂ / Xantphos | Aminocarbonylation of aryl triflates | Weinreb Amides | acs.org |
| Diboronic acid anhydride | Dehydrative amidation | Weinreb Amides | rsc.org |
Integration of Computational Design and Prediction in Synthetic Strategy
Computational chemistry is becoming an indispensable tool for understanding and predicting the reactivity of N-methoxybenzamides, guiding the development of new synthetic methods.
Mechanism Elucidation: Density Functional Theory (DFT) calculations are used to investigate reaction mechanisms, characterize intermediates and transition states, and explain observed selectivities. scispace.com For example, computational studies have been employed to understand the mechanism of rhodium-catalyzed chemodivergent oxidative annulation of N-methoxybenzamide with enynes. semanticscholar.org DFT calculations have also been used to investigate the Rh(III)-catalyzed reaction of N-methoxybenzamides with allenes. researchgate.net
Catalyst Design: Computational screening can accelerate the discovery of new and improved catalysts by predicting their activity and selectivity. This approach allows for a more rational design of ligands and metal complexes for specific transformations.
Predictive Modeling: The development of predictive models for the reactivity of N-methoxybenzamides with various reagents can aid in the optimization of reaction conditions and the prediction of potential side products, streamlining the experimental workflow.
Deeper Elucidation of Complex Reaction Mechanisms and Intermediates
A fundamental understanding of the reaction mechanisms involving N-methoxybenzamides is essential for the rational design of new synthetic transformations.
Intermediate Characterization: The isolation and characterization of key reaction intermediates, such as metalacycles, provide direct evidence for proposed mechanistic pathways. For instance, in a Rh(III)-catalyzed 1,1-cyclization of N-methoxy benzamides with maleimides, a key metalacycle intermediate was isolated and characterized. acs.org
Deuterium Labeling Studies: Isotope labeling experiments are a powerful tool for probing reaction mechanisms. For example, deuterium-labeling studies were used to demonstrate a reversible cyclometalation event in the rhodium-catalyzed cross-coupling of a Weinreb amide with an alkene. rsc.org
Kinetic Analysis: Detailed kinetic studies can provide quantitative insights into the factors that govern the rate and selectivity of reactions, leading to a more complete understanding of the reaction mechanism.
By pursuing these future research directions, the scientific community will continue to unlock the full synthetic potential of this compound and related Weinreb amides, paving the way for the development of more efficient and innovative synthetic strategies for a wide range of valuable molecules.
Q & A
Q. What role do hydrogen-bonding networks play in stabilizing benzamide derivatives?
- Structural Analysis : Intermolecular N–H···O and C–H···O interactions form infinite tape or 3D networks in crystals, as shown in SC-XRD studies. These interactions influence solubility and thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
